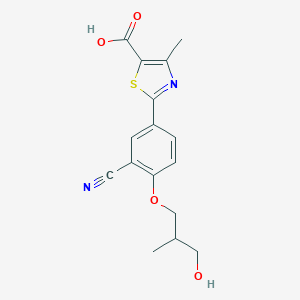

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound, also known as 3-Hydroxyfebuxostat, is xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

3-Hydroxyfebuxostat acts as an inhibitor of xanthine oxidase . By binding to this enzyme, it prevents the conversion of hypoxanthine and xanthine to uric acid . This inhibition results in a decrease in the production of uric acid, thereby reducing its concentration in the body .

Biochemical Pathways

The action of 3-Hydroxyfebuxostat primarily affects the purine degradation pathway . By inhibiting xanthine oxidase, it disrupts the final steps of purine degradation, leading to a decrease in uric acid production . The downstream effect of this is a reduction in the risk of conditions associated with high uric acid levels, such as gout and kidney stones .

Result of Action

The primary molecular effect of 3-Hydroxyfebuxostat’s action is the reduction of uric acid production in the body . This leads to a decrease in the concentration of uric acid in the body, which can help to reduce the risk of conditions such as gout or kidney stone formation .

Activité Biologique

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer. This compound is structurally related to other thiazole derivatives that have shown promising pharmacological properties.

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 344.43 g/mol

- IUPAC Name : 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in metabolic regulation and cell signaling pathways. Thiazole derivatives are known to exhibit antioxidant properties, which can mitigate oxidative stress—a significant factor in metabolic diseases and cancer progression.

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of thiazole derivatives, including the compound . It has been shown to:

- Lower serum glucose levels in diabetic models.

- Improve insulin sensitivity and lipid profiles.

- Reduce oxidative stress markers, such as malondialdehyde (MDA), while increasing antioxidant enzyme levels like glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) .

Anticancer Properties

Thiazole compounds have been evaluated for their anticancer activities. The specific compound has demonstrated:

- Cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- Induction of apoptosis through modulation of signaling pathways related to cell survival and proliferation .

Case Studies

-

Antidiabetic Study in Rats :

- Objective : To assess the effect of the compound on hyperglycemia and associated metabolic parameters.

- Method : Neonatal rats were induced with Type 2 Diabetes Mellitus using streptozotocin (STZ) and treated with the compound for four weeks.

- Results : Significant reductions in serum glucose, triglycerides, total cholesterol, and pro-inflammatory cytokines were observed, along with histopathological improvements in pancreatic islet morphology .

-

Anticancer Activity :

- Objective : To explore the cytotoxic effects against human tumor cell lines.

- Method : The compound was tested against HCT116 (colon cancer) and MCF7 (breast cancer) cells using MTT assays.

- Results : The compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent .

Data Tables

| Biological Activity | Methodology | Results |

|---|---|---|

| Antidiabetic Effects | STZ-induced diabetic rats | Reduced glucose, improved lipid profile |

| Anticancer Activity | MTT assay on cancer cell lines | Dose-dependent cytotoxicity observed |

Propriétés

IUPAC Name |

2-[3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-9(7-19)8-22-13-4-3-11(5-12(13)6-17)15-18-10(2)14(23-15)16(20)21/h3-5,9,19H,7-8H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPODSLPQWIIKKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)CO)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887945-96-2 |

Source

|

| Record name | 3-Hydroxyfebuxostat, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887945962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYFEBUXOSTAT, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUZ34W2CFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.